2,4-Diaminophenol hydrochloride
Description
Historical Context of Academic Inquiry into Aromatic Diaminophenols
The study of aromatic compounds, the class to which diaminophenols belong, has been a central theme in organic chemistry since the 19th century. The elucidation of the structure of benzene (B151609) by August Kekulé in 1865 laid the groundwork for understanding the unique properties of these molecules. The subsequent development of theories on aromaticity, notably by Erich Hückel, provided a theoretical framework for their stability and reactivity.
Within this broader context, aromatic diaminophenols gained attention for their diverse applications. Early investigations were often driven by the burgeoning dye and photographic industries. The specific compound, 2,4-Diaminophenol (B1205310), was introduced as a photographic developer under the trade name 'Amidol' in 1892. Its ability to reduce silver halides to metallic silver without the need for an alkaline environment set it apart from other developers of the era. This early application spurred further academic inquiry into the synthesis and properties of this and related aromatic diaminophenols.
Significance of 2,4-Diaminophenol Hydrochloride in Synthetic Organic Chemistry
The primary significance of this compound in modern synthetic organic chemistry lies in its role as a versatile precursor for the synthesis of heterocyclic compounds, particularly benzoxazoles. The presence of ortho-positioned amino and hydroxyl groups facilitates cyclization reactions with various electrophiles.
One of the most prominent applications is in the synthesis of 2-substituted benzoxazoles. This is typically achieved through the condensation of this compound with carboxylic acids or their derivatives. The reaction proceeds via the formation of an amide intermediate, followed by an intramolecular cyclization to form the oxazole (B20620) ring. Polyphosphoric acid (PPA) is often employed as a catalyst and dehydrating agent in these reactions.
Furthermore, this compound is a key monomer in the production of high-performance polymers, specifically polybenzoxazoles (PBOs). These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance. The synthesis of PBOs involves the polycondensation of this compound with dicarboxylic acids or their derivatives. patsnap.com
The synthesis of this compound itself is a well-established process. The most common laboratory and industrial method involves the reduction of 2,4-dinitrophenol (B41442). This reduction can be achieved using various reducing agents, including tin metal in the presence of hydrochloric acid or through catalytic hydrogenation. prepchem.com
Table 1: Synthesis of this compound
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2,4-Dinitrophenol | Hydrogen, Palladium-Rhodium alloy catalyst, 30% aq. HCl, 110°C, 10 atm | This compound | 91% | prepchem.com |
| 2,4-Dinitrophenol | Hydrogen, membrane catalyst, 4% aq. HCl, 50°C, 1 atm | 2,4-Diaminophenol dihydrochloride (B599025) | 91.5% | |
| 2,4-Dinitrophenol | Iron shavings, 20-30% Hydrochloric acid, 50-70°C | 2,4-Diaminophenol dihydrochloride | Not specified | google.com |
Overview of Current Research Trajectories for this compound
Current research involving this compound continues to build upon its established synthetic utility, with a focus on creating novel materials and complex organic molecules. A significant area of ongoing investigation is the development of new polybenzoxazole-based materials with tailored properties for advanced applications, such as in the aerospace and electronics industries. Researchers are exploring the use of different dicarboxylic acids in the polymerization reaction with this compound to fine-tune the mechanical and thermal characteristics of the resulting polymers.
Another active research direction is the use of this compound in the synthesis of novel benzoxazole (B165842) derivatives with potential biological activity. While this article does not delve into pharmacological aspects, the underlying synthetic chemistry is a vibrant field of academic study. The core benzoxazole structure is a common motif in many biologically active natural products and designed molecules, and this compound serves as a readily available starting material for accessing analogues with a 5-amino substituent.
Furthermore, there is ongoing interest in developing more sustainable and efficient methods for the synthesis of this compound and its derivatives. This includes the exploration of novel catalytic systems and reaction conditions that minimize waste and energy consumption, aligning with the principles of green chemistry.
Structure
3D Structure of Parent
Properties
CAS No. |
1794-30-5 |
|---|---|
Molecular Formula |
C6H9ClN2O |
Molecular Weight |
160.60 g/mol |
IUPAC Name |
2,4-diaminophenol;hydrochloride |
InChI |
InChI=1S/C6H8N2O.ClH/c7-4-1-2-6(9)5(8)3-4;/h1-3,9H,7-8H2;1H |
InChI Key |
VPMMJSPGZSFEAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)N)O.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Diaminophenol Hydrochloride and Its Precursors
Recovery and Purification Techniques for the Hydrochloride Salt
Once the acidification is complete, the 2,4-Diaminophenol (B1205310) hydrochloride, which is typically a solid, precipitates out of the solution, especially upon cooling. prepchem.com The recovery of the product is then achieved through standard laboratory techniques.
Exploration of Alternative Synthetic Routes to 2,4 Diaminophenol Hydrochloride
Oxidation Reactions and Electrochemical Behavior
The electrochemical properties of aminophenols are of significant interest because they possess two oxidizable groups: the amino (-NH2) and hydroxyl (-OH) groups. scispace.com The relative positions of these groups on the aromatic ring heavily influence the electrochemical properties and oxidation pathways of the three positional isomers (ortho, meta, and para). scispace.com
Mechanism of Electro-oxidation on Solid Electrodes (e.g., platinum)
The electro-oxidation of aminophenols on solid electrodes like platinum is a complex process. For instance, the oxidation of p-aminophenol in acidic environments involves a slow chemical hydrolysis reaction that ultimately yields benzoquinone. ua.es The initial step is the oxidation of the aminophenol. In the case of p-aminophenol, this is a two-step one-electron transfer process where the amino group is oxidized before the hydroxyl group. ustc.edu.cn
The process often leads to the formation of a polymeric film on the electrode surface, which can sometimes block further reaction. scispace.com For example, the oxidation of m-aminophenol results in a blocking polymeric film. scispace.com In contrast, the electro-oxidation of o-aminophenol can produce a conducting polymer. scispace.com
Identification and Characterization of Oxidation Products
The oxidation of aminophenols can lead to a variety of products. For p-aminophenol, oxidation in an ammoniacal medium can produce a semi-quinoneimine radical, quinoneimine, as well as dimers, trimers, and tetramers. nih.gov In acidic media, the primary soluble oxidation product of p-aminophenol has been identified as CO2, with hydrolysis also leading to the formation of hydroquinone (B1673460) and p-benzoquinone. scispace.comua.es
The oxidation of o-aminophenol can yield 2-aminophenoxazin-3-one (APZ). scispace.com The formation of these products is often characterized using techniques such as in situ Fourier Transform Infrared (FTIR) spectroscopy, which allows for the real-time detection of reaction intermediates and products. scispace.comustc.edu.cn
Table 1: Oxidation Products of Aminophenol Isomers
| Aminophenol Isomer | Key Oxidation Products |
| p-Aminophenol | Quinoneimine, Hydroquinone, p-Benzoquinone, CO2, Dimers, Trimers, Tetramers scispace.comua.esnih.gov |
| m-Aminophenol | Blocking Polymeric Film, CO2, Quinone scispace.com |
| o-Aminophenol | Conducting Polymer (Poly(o-aminophenol)), Phenoxazine units, 2-Aminophenoxazin-3-one (APZ) scispace.com |
This table summarizes the identified oxidation products for different aminophenol isomers based on electrochemical studies.
Comparative Studies of Oxidation Pathways with Related Aminophenols
Comparative studies of the three isomers of aminophenol reveal distinct oxidation pathways. The electrochemical behavior of p-aminophenol often involves hydrolysis, leading to quinone derivatives. ua.es In contrast, m-aminophenol tends to form an insulating polymeric film on the electrode surface. scispace.com The oxidation of o-aminophenol is unique in that it can lead to the formation of a stable, conducting polymer with phenoxazine-like structures. scispace.com
The differences in their electrochemical behavior can be attributed to the relative positions of the amino and hydroxyl groups, which affects the stability of the radical cations and the subsequent reaction pathways, whether it be hydrolysis, polymerization, or the formation of specific cyclic compounds. scispace.com
Condensation and Polymerization Reactions
Beyond its electrochemical oxidation, 2,4-diaminophenol hydrochloride is a valuable monomer in condensation polymerization reactions, leading to the formation of novel copolymer resins.
Synthesis of Copolymer Resins via Condensation Polymerization (e.g., with oxamide (B166460) and formaldehyde)
A copolymer resin can be synthesized through the condensation polymerization of 2,4-diaminophenol, oxamide, and formaldehyde. researchgate.netiaea.orgresearchgate.net This reaction is typically carried out in the presence of a catalyst, such as 2N NaOH, and involves heating the mixture for several hours. researchgate.netresearchgate.net The resulting 2,4-diaminophenol-Oxamide-Formaldehyde (2,4-DAPOF) copolymer can be purified using techniques like precipitation and column chromatography. researchgate.netresearchgate.net The structure and properties of the synthesized copolymer are then confirmed through various spectroscopic methods, including Infrared (IR), ¹H, and ¹³C-NMR spectroscopy, as well as Mass Spectrometry. researchgate.netiaea.org
Table 2: Synthesis Parameters for 2,4-DAPOF Copolymer
| Reactant | Molar Ratio | Catalyst | Reaction Temperature | Reaction Time |
| 2,4-diaminophenol | 0.1 mol | 2N NaOH | 414 K | 7 hours |
| Oxamide | 0.1 mol | |||
| Formaldehyde | 0.3 mol |
This table outlines the reaction conditions for the synthesis of a 2,4-DAPOF copolymer resin as reported in the literature. researchgate.net
Investigation of Polymeric Film Formation on Electrode Surfaces
The electrochemical oxidation of aminophenols frequently results in the formation of polymeric films on the electrode surface. scispace.com The nature of this film is highly dependent on the specific isomer and the reaction conditions. For instance, the electropolymerization of o-aminophenol can produce thin polymeric films on electrodes. acs.org These films can exhibit interesting electrochemical properties and have potential applications in sensors and other electronic devices.
Derivatization Chemistry for Functionalization and Characterization
The presence of amino and hydroxyl groups makes this compound a versatile molecule for derivatization. These reactions are crucial for creating new functionalities and for the characterization of the compound.
Acylation Reactions (e.g., benzoylation to form di- and tribenzoyl derivatives)
Acylation reactions, such as benzoylation, target the nucleophilic amino and hydroxyl groups of 2,4-Diaminophenol. The extent of benzoylation, leading to the formation of di- or tribenzoyl derivatives, can be controlled by the reaction conditions. These derivatives are often crystalline solids with sharp melting points, which facilitates their identification and purification.
Reactions with Carbonyl Compounds for Imine or Heterocycle Formation
The primary amine groups in this compound readily react with carbonyl compounds like aldehydes and ketones to form imines, also known as Schiff bases. lumenlearning.commasterorganicchemistry.com This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. lumenlearning.comuomustansiriyah.edu.iq The reaction is reversible, and the pH needs to be carefully controlled, with a pH of around 5 being optimal for imine formation. lumenlearning.comuomustansiriyah.edu.iq
The reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a classic qualitative test for aldehydes and ketones, resulting in the formation of a brightly colored 2,4-dinitrophenylhydrazone precipitate. lumenlearning.comlibretexts.org This reaction can be used to characterize carbonyl compounds. uomustansiriyah.edu.iq
Furthermore, the strategic reaction with dicarbonyl compounds or other bifunctional reagents can lead to the formation of various heterocyclic structures. clockss.org These reactions open pathways to synthesize more complex molecules with potential applications in medicinal chemistry and material science.
Decomposition and Degradation Pathways in Solution and Solid State
This compound is susceptible to degradation, particularly in the presence of light, heat, and oxidizing agents. chemdad.com Understanding its decomposition pathways is critical for its storage and handling.
Susceptibility to Oxidative Decomposition
The phenol (B47542) and amino functionalities make this compound prone to oxidation. chemdad.com It is incompatible with strong oxidizing agents. chemdad.comfishersci.com Oxidative degradation can lead to the formation of colored byproducts, which is a concern in applications where color purity is important.
Influence of pH on Chemical Stability (e.g., alkaline medium)
The stability of this compound is significantly influenced by pH. researchgate.net The compound is generally more stable in acidic conditions. nih.gov In alkaline or neutral solutions, it is more susceptible to degradation. researchgate.net The ionization state of the molecule changes with pH, which can lead to different degradation pathways, including hydrolysis and oxidation. researchgate.net
Photochemical and Thermal Stability Assessments
This compound is sensitive to both light and heat. chemdad.com Exposure to light can trigger photochemical degradation, leading to the formation of colored impurities. nih.gov Thermally, the compound decomposes at a melting point of 222 °C. ottokemi.com Thermal decomposition can release irritating and toxic gases, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas. fishersci.comchemicalbook.com Therefore, it should be stored in a cool, dry place, protected from light. fishersci.nonih.gov
Interactive Data Table: Stability of this compound
| Condition | Observation | Reference |
| pH | More stable in acidic conditions (pH < 6). nih.gov Susceptible to degradation in alkaline or neutral solutions. researchgate.net | researchgate.netnih.gov |
| Light | Sensitive to light, can lead to photochemical degradation. chemdad.comnih.gov | chemdad.comnih.gov |
| Heat | Decomposes at 222 °C. ottokemi.com Thermal decomposition can release toxic gases. fishersci.comchemicalbook.com | fishersci.comottokemi.comchemicalbook.com |
| Oxidizing Agents | Incompatible with strong oxidizing agents. chemdad.comfishersci.com | chemdad.comfishersci.com |
Mechanisms of Hydrolytic Degradation
The hydrolytic degradation of this compound in aqueous solutions is a complex process influenced by factors such as pH and the presence of oxidizing agents. While specific kinetic and mechanistic studies on the hydrolytic degradation of this compound are not extensively documented in publicly available literature, the degradation pathways can be inferred from the known reactivity of structurally similar compounds, such as other aminophenols.
The degradation is generally understood to proceed through oxidation, a process that can be accelerated in the presence of a base. The amino and hydroxyl groups on the benzene (B151609) ring are susceptible to oxidation, which can lead to the formation of reactive intermediates and subsequent degradation products.
Influence of pH on Degradation
The stability of aminophenol derivatives in aqueous solutions is significantly dependent on the pH of the medium. Generally, hydrolysis can be catalyzed by both acids and bases. For many organic compounds, the rate of hydrolysis varies with pH, often exhibiting a U-shaped or V-shaped pH-rate profile, with the minimum rate typically occurring in the neutral pH range. nih.gov For some compounds, degradation is observed to be more rapid under acidic or alkaline conditions compared to a neutral pH. nih.gov
In the case of this compound, the protonation of the amino groups in acidic solutions can affect the electron density of the aromatic ring and its susceptibility to nucleophilic attack by water. Conversely, under alkaline conditions, the deprotonation of the phenolic hydroxyl group can increase the electron density of the ring, making it more susceptible to oxidation.
Proposed Degradation Pathways
Based on the chemistry of related aminophenols, the hydrolytic degradation of this compound likely involves the following key steps:
Oxidation to Quinoneimine: The initial step is the oxidation of the 2,4-diaminophenol molecule. The presence of two amino groups and a hydroxyl group makes the aromatic ring highly activated and prone to oxidation. This oxidation can lead to the formation of a quinoneimine intermediate. Studies on p-aminophenol have shown that its oxidation forms p-benzoquinoneimine. ustc.edu.cn
Hydrolysis of Quinoneimine: The formed quinoneimine intermediate is generally unstable in aqueous solution and undergoes hydrolysis. This step involves the nucleophilic attack of water on the imine carbon, leading to the cleavage of the carbon-nitrogen bond and the formation of a quinone and ammonia. In the case of p-aminophenol, the hydrolysis of p-benzoquinoneimine yields p-benzoquinone. ustc.edu.cn
Further Degradation: The resulting quinone derivatives can undergo further reactions, such as polymerization or ring-opening, leading to a variety of smaller organic molecules. The oxidation of p-aminophenol has been shown to produce dimers, trimers, and tetramers. nih.gov
Research Findings on Related Compounds
Detailed studies on the degradation of analogous compounds provide insight into the potential mechanisms for this compound.
p-Aminophenol Oxidation: Research on the oxidation of p-aminophenol in an ammoniacal medium, simulating hair dyeing conditions, identified the formation of semi-quinoneimine radicals, quinoneimine, dimers, trimers, and tetramers through an autoxidation mechanism. nih.gov
Hydrolytic Stability of Anticancer Drugs: A study on the hydrolytic stability of various anticancer drugs, including ifosfamide (B1674421) and cyclophosphamide, demonstrated that degradation rates were significantly influenced by pH and temperature. For instance, ifosfamide degradation was much faster under acidic conditions than alkaline or neutral conditions at 50°C. nih.gov This highlights the critical role of pH in the hydrolysis of complex organic molecules.
The following table summarizes the degradation behavior of related compounds, which can be used to infer the potential hydrolytic degradation of this compound.
| Compound | Condition | Observation | Reference |
| p-Aminophenol | Ammoniacal medium with O₂ and H₂O₂ | Formation of semi-quinoneimine radical, quinoneimine, dimers, trimers, and tetramers. | nih.gov |
| p-Aminophenol | Acidic media | Oxidation to p-benzoquinoneimine, followed by hydrolysis to p-benzoquinone. | ustc.edu.cn |
| Ifosfamide | Aqueous solution (pH 4, 7, 9) | Degradation is faster at acidic pH (t½ = 86.5 h at 50°C) than alkaline or neutral pH. | nih.gov |
| Cyclophosphamide | Aqueous solution (pH 4, 7, 9) | Similar degradation rates across the tested pH range. | nih.gov |
Due to the lack of direct studies, these findings on related structures provide the most scientifically grounded basis for understanding the probable mechanisms of hydrolytic degradation of this compound.
Synthesis and Characterization of Derivatives and Analogs of 2,4 Diaminophenol Hydrochloride
Synthesis of Benzoxazole (B165842) Derivatives from 2,4-Diaminophenol (B1205310) Hydrochloride
Benzoxazoles are a significant class of heterocyclic compounds, and 2,4-Diaminophenol hydrochloride serves as a key building block for creating 5-aminobenzoxazole derivatives. These derivatives are synthesized through condensation and cyclization reactions.
A prevalent method for synthesizing benzoxazoles involves the condensation of an o-aminophenol with a carboxylic acid, facilitated by a dehydrating agent. nih.gov Polyphosphoric acid (PPA) is a widely used and effective medium for this cyclization, acting as both a solvent and a catalyst. ccsenet.org The reaction involves heating 2,4-Diaminophenol or its hydrochloride salt with various carboxylic acids in PPA.
For instance, the reaction of 2,4-diaminophenol with p-tert-butyl benzoic acid in PPA yields 5-amino-2-(4-tert-butyl-phenyl)-benzoxazole. Similarly, reacting 2,4-diaminophenol with 1,4-naphthalene dicarboxylic acid in PPA under a nitrogen atmosphere produces 1,4-di(5-aminobenzoxazol-2-yl)naphthalene. A more complex derivative, p-phenylene-2,2'-bis(5-aminobenzoxazole), is prepared by reacting this compound with terephthalic acid in a solution of phosphoric acid and phosphorus pentoxide (P₂O₅), with tin(II) chloride added as a reducing agent to prevent oxidation and improve yield. patsnap.com The reaction is typically conducted at elevated temperatures, ranging from 140°C to 210°C. patsnap.com
Table 1: Synthesis of Benzoxazole Derivatives using 2,4-Diaminophenol and PPA
| Reactant 1 | Reactant 2 | Catalyst/Medium | Temperature | Product | Reference |
|---|---|---|---|---|---|
| 2,4-Diaminophenol | p-tert-butyl benzoic acid | PPA | Not Specified | 5-amino-2-(4-tert-butyl-phenyl)-benzoxazole | |
| 2,4-Diaminophenol | 4-methylsalicylic acid | PPA | 150°C | 5-amino-2-(2'-hydroxy-4'-methylphenyl) benzoxazole | |
| 2,4-Diaminophenol | 1,4-naphthalene dicarboxylic acid | PPA | Not Specified | 1,4-di(5-aminobenzoxazol-2-yl)naphthalene |
Once the core benzoxazole structure is formed, it can undergo further functionalization to create a library of derivatives for various studies. The amino group at the 5-position of the benzoxazole ring, originating from the 2,4-diaminophenol precursor, is a key site for subsequent chemical modifications.
Modern synthetic methods allow for the direct C-H functionalization of the benzoxazole scaffold. For example, palladium-catalyzed reactions can introduce alkenyl groups at the C4 position of the benzoxazole ring system. researchgate.net While this specific example starts from 2-amidophenols, the principle of C-H activation can be applied to benzoxazoles derived from 2,4-diaminophenol to introduce further diversity. Structure-activity relationship (SAR) studies often rely on such derivatization. By systematically modifying the benzoxazole scaffold, researchers can identify compounds with optimized properties. For instance, a "scaffold hopping" approach has been used to discover benzoxazole derivatives as potent inhibitors of essential enzymes in Mycobacterium tuberculosis, where SAR studies were crucial for identifying the most effective compounds. nih.gov
Imino-Derivative Synthesis via Condensation Reactions (e.g., phenoxazinone dyes)
The amino groups of 2,4-diaminophenol readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. mdpi.comnih.gov This reaction typically involves heating the reactants in a suitable solvent, sometimes with an acid catalyst. uobaghdad.edu.iq
A notable class of derivatives formed through such pathways are phenoxazinone dyes. The synthesis of the phenoxazinone core generally involves the oxidative condensation of two molecules of an o-aminophenol derivative. physchemres.org In this process, 2,4-diaminophenol can serve as the aminophenol precursor. The reaction is often catalyzed by enzymes like laccase or metal complexes that mimic the activity of the phenoxazinone synthase enzyme. physchemres.orggoogle.com These catalysts facilitate the aerobic oxidation of the aminophenol substrate, leading to the formation of the characteristic tricyclic phenoxazinone chromophore. physchemres.org The resulting amino-phenoxazinones can be highly colored compounds. google.com Traditional chemical synthesis methods for phenoxazines often involve the condensation of nitroso compounds at high temperatures, which can be toxic and energy-intensive. google.com
Functionalization of Nanomaterials with 2,4-Diaminophenol (e.g., graphene oxide)
The functional groups of 2,4-diaminophenol make it an excellent candidate for the surface modification of nanomaterials, thereby altering their physical and chemical properties. A key example is the functionalization of graphene oxide (GO).
Graphene oxide, produced by methods like the modified Hummers' method, possesses oxygen-containing functional groups such as epoxides and carboxylic acids on its surface. spast.org These groups serve as reactive sites for covalent functionalization. 2,4-Diaminophenol (2,4-DAP) can be covalently attached to the GO backbone. The synthesis is achieved by refluxing GO with 2,4-DAP in a solvent like dimethylformamide (DMF) at 60°C for approximately 18 hours. spast.org The nucleophilic amine groups of 2,4-DAP react with the epoxide groups on the GO surface, leading to the formation of GO-2,4-DAP. spast.orgnih.gov The successful functionalization is confirmed through characterization techniques such as Infrared Spectroscopy (IR), which shows the appearance of bands corresponding to the amine groups, and X-ray Diffraction (XRD), which indicates changes in the interlayer spacing of the graphene sheets. spast.org This functionalization can enhance the dispersibility of graphene in various media and introduce new properties for applications in composites and sensors. spast.orgsigmaaldrich.com
Table 2: Functionalization of Graphene Oxide with 2,4-Diaminophenol
| Nanomaterial | Functionalizing Agent | Solvent | Reaction Conditions | Product | Characterization | Reference |
|---|
Design and Synthesis of Novel Squaraine Dyes Utilizing 2,4-Diaminophenol
Squaraine dyes are a class of organic dyes known for their sharp and intense absorption bands, typically in the near-infrared (NIR) region. encyclopedia.pub They are characterized by a central, electron-deficient four-membered squaraine ring, which is linked to two electron-rich donor units, forming a donor-acceptor-donor (D-A-D) system. encyclopedia.pubresearchgate.net
The synthesis of symmetrical squaraine dyes commonly involves the condensation of two equivalents of an electron-rich aromatic or heteroaromatic compound with one equivalent of squaric acid. researchgate.netsemanticscholar.org The reaction is typically carried out in a solvent mixture like butanol and toluene. encyclopedia.pub 2,4-Diaminophenol, with its two amino groups and one hydroxyl group, is a highly electron-rich aromatic nucleophile. This makes it a prime candidate to serve as the donor component in squaraine dye synthesis. The reaction proceeds via a nucleophilic attack of the electron-rich compound on the squaric acid, forming a short-lived semi-squaraine intermediate, which then reacts with a second molecule of the donor to form the final symmetrical dye. semanticscholar.org The resulting dye's properties would be heavily influenced by the strong electron-donating nature of the diaminophenol moiety.
Exploration of Other Diamino Phenolic Derivatives for Structure-Activity Relationship Studies
The synthesis of various derivatives from diamino phenols is crucial for conducting structure-activity relationship (SAR) studies. nih.gov SAR investigations aim to understand how specific structural features of a molecule contribute to its biological or chemical activity. By creating a series of related compounds with systematic modifications, researchers can identify the key pharmacophores and optimize molecular properties.
For example, various N-phenyl aromatic amide derivatives have been synthesized and studied as potent enzyme inhibitors, revealing valuable SAR information. nih.gov Similarly, a range of Schiff base derivatives of 4-aminophenol (B1666318) were synthesized by condensation with different aldehydes, and their biological activities were evaluated. mdpi.comnih.gov The results showed that the nature of the aldehyde used significantly influenced the antimicrobial and antidiabetic properties of the final compound. nih.gov These studies highlight that derivatives of 2,4-diaminophenol, such as amides, Schiff bases, or more complex heterocyclic systems, can be synthesized and systematically modified to explore and optimize their function for specific applications. nih.govchemrxiv.org
Spectroscopic and Structural Characterization of 2,4 Diaminophenol Hydrochloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides insight into the chemical environment of individual atoms.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. In the case of 2,4-diaminophenol (B1205310) hydrochloride, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amine and hydroxyl groups. The aromatic region would typically display a complex splitting pattern due to the coupling between the non-equivalent protons on the benzene (B151609) ring. The chemical shifts are influenced by the electron-donating effects of the amino and hydroxyl groups.
For a derivative, the specific chemical shifts and coupling constants would allow for the precise determination of the substitution pattern on the aromatic ring. While a publicly available spectrum for 2,4-diaminophenol hydrochloride is not readily found, analysis of related compounds provides insight into the expected spectral features. For instance, the ¹H NMR spectrum of a similar compound in DMSO-d₆ might show aromatic protons (ArH) in the range of δ 6.3-6.5 ppm and amine (NH₂) protons around δ 4.4 ppm. rsc.org
Table 1: Representative ¹H NMR Spectral Data for a Diaminophenol Derivative
| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Number of Protons |
|---|---|---|---|
| NH₂ | ~4.4 | Singlet | 4H |
| ArH | ~6.4-6.5 | Multiplet | 4H |
Data is illustrative and based on related structures found in the literature. rsc.org
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the number of different carbon environments. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms.
For this compound, the aromatic carbons attached to the electron-donating amino and hydroxyl groups would appear at different chemical shifts compared to the other aromatic carbons. The carbon atom bonded to the hydroxyl group is expected to be the most deshielded among the ring carbons. Spectral data for related compounds show aromatic carbon signals in the range of δ 114-136 ppm. rsc.org
Table 2: Representative ¹³C NMR Spectral Data for a Diaminophenol Derivative
| Carbon Type | Chemical Shift (δ) in ppm |
|---|---|
| Aromatic C | ~115.0 |
| Aromatic C | ~117.7 |
| Aromatic C | ~135.4 |
Data is illustrative and based on related structures found in the literature. rsc.org
For more complex structures, such as copolymers or derivatives of 2,4-diaminophenol, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, advanced two-dimensional (2D) NMR techniques are employed for unambiguous structural elucidation. These techniques include:
Correlation Spectroscopy (COSY): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecular structure.
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of proton signals to their corresponding carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range couplings). This is particularly useful for identifying quaternary carbons and piecing together different fragments of a molecule.
These advanced techniques would be invaluable in characterizing polymers synthesized from this compound, providing information on monomer sequencing, branching, and end-group analysis.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and its more advanced version, Fourier-Transform Infrared (FTIR) spectroscopy, are powerful tools for identifying the functional groups present in a molecule. thermofisher.com This is achieved by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations such as stretching and bending. researchgate.net
The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The presence of hydroxyl (-OH), amino (-NH₂), and aromatic (C-H, C=C) groups can be confirmed by their specific vibrational frequencies.
Table 3: Expected FTIR Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Phenolic) | Stretching | 3200-3600 (broad) |
| N-H (Amine) | Stretching | 3300-3500 (medium, often two bands) |
| Aromatic C-H | Stretching | 3000-3100 |
| Aromatic C=C | Stretching | 1500-1600 |
| C-O (Phenolic) | Stretching | 1200-1260 |
| C-N (Amine) | Stretching | 1020-1250 |
These are general ranges and the exact positions can vary based on the molecular environment and intermolecular interactions.
The broadness of the O-H stretch is indicative of hydrogen bonding. The N-H stretching vibrations of the primary amine groups typically appear as a doublet. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of bands that is unique to the molecule, arising from various bending and stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and can also be used to deduce its structure by analyzing the fragmentation pattern of the molecule.
In the analysis of 2,4-diaminophenol, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be employed. nih.govnih.gov In a mass spectrometer, the molecule is ionized and then fragmented. The resulting fragments are separated based on their mass-to-charge ratio, producing a mass spectrum.
The molecular ion peak (M⁺) in the mass spectrum of 2,4-diaminophenol (the free base) would correspond to its molecular weight. The fragmentation pattern would be influenced by the stability of the resulting carbocations and radical cations. Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules such as CO, HCN, or H₂O. For 2,4-diaminophenol, fragmentation could involve the loss of the hydroxyl or amino groups, or cleavage of the aromatic ring. Analysis of metabolites of related compounds has been successfully performed using LC-MS-MS, indicating the suitability of this technique for detecting and identifying 2,4-diaminophenol in complex matrices. nih.govresearchgate.net
Determination of Molecular Mass and Fragmentation Patterns
Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structure of this compound through fragmentation analysis. The molecular weight of 2,4-Diaminophenol dihydrochloride (B599025) has been computationally determined to be 197.06 g/mol . nih.govsigmaaldrich.com
The mass spectrum of the free base, 2,4-Diaminophenol, provides critical information about its fragmentation pathways under electron ionization. The analysis reveals a series of characteristic peaks that correspond to the molecular ion and various fragments resulting from the cleavage of bonds within the molecule. Understanding these patterns is vital for the unequivocal identification of the compound in various matrices.
Table 1: Key Mass Spectrometry Data for 2,4-Diaminophenol
| Feature | Value |
|---|---|
| Molecular Formula | C₆H₈N₂O |
| Exact Mass | 124.06 g/mol |
| Major Fragment (m/z) | Data derived from spectral analysis |
| Fragmentation Pathway | Involves losses of small neutral molecules |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique utilized for the separation and identification of volatile and semi-volatile compounds, including 2,4-Diaminophenol and its derivatives, particularly in complex environmental samples. While specific research focusing solely on GC-MS of the hydrochloride salt is not extensively detailed in the literature, the methodology is well-established for phenolic compounds. The availability of a GC-MS spectrum for 2,4-Diaminophenol dihydrochloride is noted in databases, indicating its successful analysis by this method. nih.gov
The general procedure involves the derivatization of the polar phenolic and amino groups to increase volatility, followed by separation on a GC column and subsequent detection by a mass spectrometer. This technique is invaluable for the quantitative analysis of phenolic pollutants in industrial wastewater and other environmental matrices.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Spectroelectrochemistry
UV-Vis spectroscopy is employed to study the electronic transitions within this compound. In an aqueous solution at pH 3, 2,4-Diaminophenol dihydrochloride exhibits maximum absorption (λmax) at 280 nm and a shoulder at 235 nm. nih.gov These absorptions are attributed to π-π* transitions within the aromatic ring system.
Spectroelectrochemistry combines electrochemical methods with spectroscopy to provide real-time monitoring of spectral changes as a function of applied potential. This technique is particularly useful for studying the redox behavior of electroactive species like aminophenols. By observing changes in the UV-Vis spectrum during electrochemical oxidation or reduction, one can identify transient intermediates and final products of the reaction.
Electronic Absorption and Emission Properties of Derivatives
The electronic properties of 2,4-Diaminophenol can be tuned by creating derivatives, which can shift their absorption and emission wavelengths. For instance, Schiff base derivatives of aminophenols have been synthesized and characterized, showing distinct photophysical properties. Some chloro-functionalized Schiff bases exhibit long-wavelength emission, a desirable trait for various optical applications.
Similarly, poly(ether-imide)s incorporating diamine monomers show absorption maxima in the range of 305-315 nm and fluorescence emission at higher wavelengths, such as 445 nm, when excited at 312 nm. These studies demonstrate that derivatization is an effective strategy to modify the optoelectronic characteristics of the parent aminophenol structure.
In-situ Spectroelectrochemical Monitoring of Reaction Intermediates
In-situ spectroelectrochemical monitoring is a powerful tool for elucidating reaction mechanisms. A pertinent example is the catalytic reduction of dinitrophenol, which can be monitored using a UV-Visible spectrophotometer. The formation of 2,4-diaminophenol is confirmed by the appearance of a characteristic absorption peak. This approach allows for the real-time tracking of reactant consumption and product formation, providing insights into reaction kinetics and the identification of any intermediate species. The electrochemical oxidation of related compounds like p-aminophenol has also been studied using these techniques, revealing processes such as adsorption and electropolymerization on electrode surfaces.
X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) for Solid-State and Morphological Analysis
The solid-state structure and surface morphology of this compound are characterized using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM). Commercially, the compound is available as a crystalline powder, with descriptions ranging from grayish-white crystals to powder or chunks. nih.govsigmaaldrich.com
SEM provides high-resolution images of the material's surface topography, revealing particle size, shape, and texture. For a crystalline powder like this compound, SEM analysis would visualize the morphology of the individual crystals or agglomerates, which is important for understanding its physical properties like solubility and handling.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, thereby verifying its stoichiometry. For 2,4-Diaminophenol dihydrochloride, the molecular formula is established as C₆H₁₀Cl₂N₂O. nih.gov From this formula, the theoretical weight percentages of each element can be calculated. These theoretical values are then compared against experimental results from techniques like combustion analysis to confirm the purity and empirical formula of a synthesized or supplied batch. Commercial suppliers often report purity assays, such as ≥98.0% determined by argentometric titration, which serves as a verification of the compound's stoichiometry.
Table 2: Theoretical Elemental Composition of 2,4-Diaminophenol Dihydrochloride (C₆H₁₀Cl₂N₂O)
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Weight Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 6 | 72.06 | 36.58 |
| Hydrogen | H | 1.008 | 10 | 10.08 | 5.12 |
| Chlorine | Cl | 35.45 | 2 | 70.90 | 36.00 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 14.22 |
| Oxygen | O | 16.00 | 1 | 16.00 | 8.12 |
| Total | | | | 197.06 | 100.00 |
Computational Chemistry and Theoretical Studies of 2,4 Diaminophenol Hydrochloride
Quantum Chemical Calculations (e.g., Hartree-Fock, MP2, Density Functional Theory)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and particularly Density Functional Theory (DFT), are employed to solve the Schrödinger equation, providing information on molecular structure and energy. youtube.comnih.gov
DFT has become a popular method due to its balance of computational cost and accuracy, making it suitable for studying a wide range of molecular systems. nih.govrsc.org The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G(d), def2-TZVP) is crucial for obtaining reliable results and is often benchmarked against experimental data or higher-level calculations. nih.govrsc.org
Geometry optimization is a computational process used to find the minimum energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. youtube.com This process starts with an initial guess of the molecular geometry and iteratively adjusts atomic coordinates to move "downhill" on the potential energy surface until a local minimum is found. youtube.comyoutube.com The convergence is typically determined by monitoring changes in energy and forces on the atoms. youtube.com For a molecule like 2,4-diaminophenol (B1205310), DFT calculations, for instance using the B3LYP functional, can predict bond lengths, bond angles, and dihedral angles in its ground state. nih.govyoutube.com A similar approach has been used to study the structure of its precursor, 2,4-dinitrophenol (B41442), revealing how intramolecular hydrogen bonding influences its geometry. researchgate.net
Once the optimized geometry is obtained, further analysis can reveal its electronic structure. This includes the distribution of electrons, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. The HOMO-LUMO gap is a critical parameter, as it relates to the molecule's chemical reactivity and electronic transitions. nih.gov These calculations can show how electron-donating groups, like the amino (-NH2) and hydroxyl (-OH) groups in 2,4-diaminophenol, influence the electron density of the aromatic ring.
Table 1: Illustrative Optimized Geometry Parameters for a Phenol (B47542) Derivative calculated via DFT This table presents a typical output for a geometry optimization calculation and does not represent actual calculated values for 2,4-Diaminophenol hydrochloride.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C1-C2 | 1.39 Å |
| Bond Length | C1-O | 1.36 Å |
| Bond Length | C2-N1 | 1.40 Å |
| Bond Angle | C2-C1-C6 | 120.1° |
| Bond Angle | C1-O-H | 109.5° |
| Dihedral Angle | H-O-C1-C6 | 180.0° |
Computational methods are widely used to predict spectroscopic data, which is invaluable for structure elucidation and validation. youtube.com DFT calculations, specifically using the Gauge-Including Atomic Orbital (GIAO) method, can predict Nuclear Magnetic Resonance (NMR) chemical shifts with a high degree of accuracy. nih.govnyu.edu The process involves calculating the isotropic magnetic shielding tensors for each nucleus in the optimized molecular structure. nih.gov
Table 2: Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts This table illustrates how computational results are compared with experimental data. The values are hypothetical.
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |
|---|---|---|---|
| C-1 (C-OH) | 150.2 | 151.5 | -1.3 |
| C-2 (C-NH₂) | 135.8 | 136.4 | -0.6 |
| C-3 | 115.1 | 115.9 | -0.8 |
| C-4 (C-NH₂) | 130.5 | 131.0 | -0.5 |
| C-5 | 118.0 | 118.7 | -0.7 |
| C-6 | 119.3 | 120.0 | -0.7 |
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and interactions. A key application is molecular docking, which predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). nih.gov
In drug discovery and development, molecular docking is crucial for understanding how a potential drug molecule interacts with its biological target. nih.gov This technique is particularly relevant for studying derivatives of a core chemical structure to optimize binding affinity and selectivity. For instance, molecular docking studies have been performed on compounds with a 2,4-diamino scaffold, such as 2,4-diaminoquinazoline analogs, to investigate their binding to the dihydrofolate reductase enzyme from Plasmodium falciparum, a target for antimalarial drugs. nih.gov These studies revealed that the compounds could fit into the enzyme's active site and form key hydrogen bond interactions with amino acid residues like Asp54. nih.gov
Although specific docking studies on this compound derivatives are not prominent in published literature, such an approach could be used to explore their potential as inhibitors for specific enzymes. The docking process would evaluate various poses of the ligand in the enzyme's binding pocket and score them based on factors like intermolecular forces, providing insights into the binding mode and affinity.
Table 3: Illustrative Molecular Docking Results for a Ligand Series This table shows a typical output from a docking study, ranking compounds by their binding affinity (docking score).
| Compound | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Derivative 1 | Tyrosinase | -8.5 | His259, Ser282 |
| Derivative 2 | Tyrosinase | -8.1 | His263, Phe264 |
| Derivative 3 | Tyrosinase | -7.9 | Val283, Asn260 |
| 2,4-Diaminophenol | Tyrosinase | -6.5 | His85, Val283 |
Computational chemistry can also support the understanding of electrochemical processes. While experimental techniques like voltammetry are used to study the redox behavior of molecules, theoretical calculations can provide a mechanistic rationale for the observed results. For example, studies on the electrochemical interaction between DNA and 2,4-dichlorophenoxyacetic acid (2,4-D), a molecule with a different structure but also a substituted phenol, have used electrochemical methods to characterize binding. nih.gov
DFT calculations can be employed to determine the ionization potentials and electron affinities of molecules, which are related to their oxidation and reduction potentials. By calculating the charge distribution and orbital energies of the reactant, intermediate, and product species, computational models can help elucidate the reaction pathway of the electrochemical oxidation of 2,4-diaminophenol, a process known to occur in its use as a photographic developer.
Molecular Dynamics Simulations to Explore Conformational Space and Interactions
Molecular dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment, such as a solvent. youtube.comyoutube.com
MD simulations are particularly useful for exploring the conformational flexibility of a molecule like 2,4-diaminophenol. The molecule can adopt different conformations due to the rotation of the hydroxyl and amino groups. An MD simulation can sample these different conformations, revealing the most populated states and the energy barriers between them. This is critical for understanding which shape the molecule is likely to adopt when interacting with other molecules. Furthermore, simulations in an explicit solvent (like water) can show how solvent molecules arrange around the solute and form hydrogen bonds, which can significantly influence its properties and reactivity. nih.gov MD simulations have been used to study the behavior of the related molecule 2,4-dinitrophenol in the interlayer spaces of clays, demonstrating how molecular interactions and confinement affect its orientation and adsorption. researchgate.net
Theoretical Investigations of Tautomerism and Isomerism
Detailed research findings and data tables from computational chemistry studies on the tautomerism and isomerism of this compound are not present in the available scientific literature. While theoretical methods such as Density Functional Theory (DFT) and ab initio calculations are commonly used to investigate these phenomena in other organic molecules, specific studies applied to this compound have not been identified.
Consequently, no data on the relative energies of tautomers, transition states, or the conformational analysis of different isomers for this compound can be provided.
Advanced Applications of 2,4 Diaminophenol Hydrochloride in Chemical Research
Fundamental Research in Photographic Chemistry
Known commercially as Amidol, 2,4-diaminophenol (B1205310) hydrochloride has a long and storied history in black-and-white photography. synthetikaeu.com Its properties as a developing agent have been the focus of extensive research, aimed at understanding and optimizing the formation of photographic images.
Mechanisms of Action as a Photographic Developing Agent in Silver Halide Emulsions
The primary role of 2,4-diaminophenol hydrochloride in photographic development is to act as a reducing agent. opsweb.orgebsco.com The photographic process begins when light strikes silver halide crystals suspended in a gelatin emulsion on the film's surface. opsweb.orgebsco.com This exposure creates a "latent image," which is an invisible pattern of microscopically small specks of metallic silver. opsweb.org
When the exposed film is immersed in a developer solution containing this compound, a chemical reaction is initiated. The developer selectively reduces the exposed silver halide crystals to black metallic silver, making the image visible. opsweb.orgebsco.com A key characteristic of this process is its autocatalytic nature; the reaction is catalyzed by the presence of the initial silver specks in the latent image. opsweb.org This ensures that only the exposed portions of the emulsion are significantly developed.
A unique feature of developers based on this compound is their ability to function effectively in a slightly acidic or neutral solution, often requiring only sodium sulfite (B76179) as an accelerator. bhphotovideo.comunblinkingeye.com This contrasts with many other developing agents that necessitate an alkaline environment. The presence of a weak acid, such as citric acid, can be used to control the developer's activity and prevent staining. unblinkingeye.comdigitaltruth.com
The development process is a delicate balance of time and temperature. If the film is left in the developer for too long, unexposed silver halide crystals will also be reduced, leading to "fog" and a loss of image detail. opsweb.org Conversely, insufficient development time will result in a faint, low-contrast image.
Studies on Image Characteristics (e.g., fine grain, contrast) in Relation to Developer Chemistry
Researchers have extensively studied how the composition of this compound-based developers influences the final image characteristics. The concentration of the developing agent, the type and amount of accelerator, and the presence of restrainers like potassium bromide all play crucial roles.
Developers formulated with this compound are renowned for producing images with fine grain, excellent tonal gradation, and deep, rich blacks. synthetikaeu.comtimlaytonfineart.com The ability to control contrast is a significant advantage. For instance, diluting the developer can produce softer, lower-contrast prints, which is particularly useful for printing high-contrast negatives. digitaltruth.com
The addition of potassium bromide acts as a restrainer, preventing the developer from acting on unexposed silver halide and thus reducing fog. digitaltruth.com However, excessive amounts of potassium bromide can decrease the paper's sensitivity and increase contrast. digitaltruth.com The interplay between these components allows photographers and researchers to tailor the developer's performance to achieve specific artistic or scientific imaging goals.
| Component | Function in Developer | Impact on Image |
| This compound (Amidol) | Primary developing agent | Reduces exposed silver halide to metallic silver, forming the image. |
| Sodium Sulfite | Accelerator and preservative | Activates the developing agent and helps prevent oxidation. |
| Citric Acid | Acidifier and restrainer | Controls pH, inhibits staining, and restrains development. digitaltruth.com |
| Potassium Bromide | Restrainer | Prevents fog by inhibiting the development of unexposed silver halide. digitaltruth.com |
Intermediate in Dye Chemistry Research and Synthesis
The reactivity of this compound makes it a valuable precursor in the synthesis of a wide range of dyes. Its aromatic structure and the presence of two amine groups and a hydroxyl group provide multiple sites for chemical modification.
Precursor for Aromatic Amine-Based Dyestuffs and Chromophores
This compound serves as a starting material for the synthesis of various aromatic amine-based dyes. sigmaaldrich.comthermofisher.comlookchem.com The amine groups can be diazotized and then coupled with other aromatic compounds to form azo dyes, which constitute a large and commercially significant class of colorants. cuhk.edu.hk The general structure of an azo dye involves an Ar-N=N-Ar' linkage, where Ar and Ar' are aromatic rings. cuhk.edu.hk The specific substituents on these rings determine the dye's color and properties.
The synthesis process typically involves dissolving the aromatic amine in an acidic solution and then treating it with sodium nitrite (B80452) to form a diazonium salt. This salt is then reacted with a coupling component, which is often a phenol (B47542) or another aromatic amine, to produce the final azo dye. cuhk.edu.hk
Development of Novel Dye Structures and Properties
Research in dye chemistry is continually focused on developing new dye structures with improved properties, such as enhanced lightfastness, thermal stability, and specific color characteristics. By using this compound as a building block, chemists can introduce multiple reactive sites into the dye molecule. This allows for the creation of more complex and functionalized dyes. For example, the hydroxyl group can be modified to alter the dye's solubility or its affinity for certain fibers.
The synthesis of disperse azo dyes, for instance, has been explored using various combinations of aromatic amines (bases) and coupling agents. ijirset.com While this compound itself was not the focus of this particular study, the principles of diazotization and coupling are directly applicable. ijirset.com The variation in the molar ratios of the base and coupling agent has been shown to significantly impact the color and yield of the resulting dye. ijirset.com This highlights the potential for fine-tuning the properties of dyes derived from precursors like this compound.
Synthetic Building Block in Pharmaceutical Intermediate Research
The chemical versatility of this compound also extends to the field of medicinal chemistry, where it is employed as a synthetic building block for the creation of pharmaceutical intermediates. thermofisher.comlookchem.com These intermediates are crucial precursors in the synthesis of more complex active pharmaceutical ingredients (APIs).
The presence of multiple functional groups on the this compound molecule allows for a variety of chemical transformations. The amine and hydroxyl groups can be protected, modified, or used as handles to attach other molecular fragments. This enables the construction of intricate molecular architectures required for biological activity.
For example, the diaminopteridine scaffold, which is structurally related to 2,4-diaminophenol, has been investigated for its potential biological activities. nih.gov The synthesis of substituted 2,4-diaminopteridine (B74722) derivatives has yielded compounds with inhibitory properties against enzymes like inducible nitric oxide synthase (iNOS). nih.gov Some of these derivatives have shown protective effects in models of septic shock and liver injury. nih.gov While not a direct application of this compound, this research illustrates the type of complex, biologically active molecules that can be accessed from diaminophenyl building blocks.
Synthesis of Benzoxazole (B165842) Derivatives for Investigational Biological Activity
This compound serves as a crucial starting material in the synthesis of benzoxazole derivatives, a class of heterocyclic compounds renowned for their broad spectrum of biological activities. The fusion of a benzene (B151609) ring with an oxazole (B20620) ring in the benzoxazole scaffold imparts unique physicochemical properties that are leveraged in the design of novel therapeutic agents.
Research has demonstrated the synthesis of 5-amino-2-(p-chlorobenzyl)-benzoxazole by heating this compound with p-chlorophenyl acetic acid in the presence of polyphosphoric acid. uni.edu The resulting benzoxazole derivative was subsequently evaluated for its antimicrobial properties. uni.edu The general synthetic approach often involves the condensation of an o-aminophenol derivative with a carboxylic acid or its equivalent. The amino and hydroxyl groups of this compound provide the necessary reactive sites for the cyclization reaction to form the benzoxazole core.
The investigational biological activities of benzoxazole derivatives synthesized from precursors like 2,4-diaminophenol are diverse and significant. These derivatives have been extensively studied for their potential as:
Antimicrobial Agents: Many benzoxazole derivatives exhibit potent activity against a range of pathogenic microbes, including bacteria and fungi. uni.edunih.gov Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity.
Anticancer Agents: The benzoxazole scaffold is a prominent feature in many compounds with demonstrated anticancer properties. researchgate.netscirp.org These derivatives can induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways in cancer cells. researchgate.net Research has explored their efficacy against various cancer cell lines, including breast, lung, colon, and liver cancer. researchgate.net
The ability to modify the substituents on the benzoxazole ring allows for the fine-tuning of their biological activity, making them a promising area of research in medicinal chemistry.
Design and Synthesis of Diamino Phenolic Derivatives as Potential Therapeutic Scaffolds
The inherent structural features of 2,4-diaminophenol, with its strategically positioned amino and hydroxyl groups, make it an attractive scaffold for the design and synthesis of novel therapeutic agents. A chemical scaffold is a core molecular structure upon which various functional groups can be appended to create a library of compounds with diverse biological activities. The diaminophenolic backbone offers multiple points for chemical modification, enabling the exploration of structure-activity relationships.
While direct examples of therapeutic scaffolds based exclusively on 2,4-diaminophenol are emerging, the principle is well-established with similar structures. For instance, the 2,5-diketopiperazine (DKP) scaffold, which can be derived from amino acids, is recognized as a "privileged structure" in medicinal chemistry due to the ability of its derivatives to interact with a wide range of biological targets. Similarly, the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold has been optimized to develop potent agents against both sensitive and resistant cancer cells.
The diaminophenolic structure of 2,4-diaminophenol provides a rigid framework with hydrogen bond donors (amino and hydroxyl groups) and acceptors (the oxygen of the hydroxyl group and the nitrogen of the amino groups), which are crucial for molecular recognition and binding to biological macromolecules such as enzymes and receptors. By strategically modifying the core structure of 2,4-diaminophenol, researchers can design libraries of compounds to be screened for a wide array of therapeutic activities, including but not limited to, anticancer, anti-infective, and anti-inflammatory properties.
Reagent in Analytical Chemistry Research
The reactivity of this compound makes it a valuable reagent in various analytical chemistry research applications, particularly in the development of assays for the detection and quantification of specific analytes.
Development of Colorimetric Assays for Metal Ion Detection
Colorimetric assays are a cornerstone of analytical chemistry, providing a simple and often rapid method for the detection of target molecules based on a visible color change. The development of such assays for the detection of metal ions is of significant environmental and biological importance.
While direct, widespread application of this compound in established colorimetric metal ion detection kits is not extensively documented, its chemical structure suggests its potential as a chromogenic reagent. The ortho-aminophenol moiety within the molecule is known to form colored complexes with various metal ions. The presence of two amino groups and a hydroxyl group on the aromatic ring can facilitate chelation with metal ions. This interaction can lead to a change in the electronic properties of the molecule, resulting in a shift in its absorption spectrum and a visible color change. This principle forms the basis for many colorimetric sensors.
The potential mechanism would involve the deprotonation of the hydroxyl group and coordination of the resulting phenoxide ion, along with the lone pairs of the amino groups, to a metal ion. The specific color produced and the sensitivity of the assay would depend on the nature of the metal ion and the reaction conditions.
Chemical Detection of Specific Analytes (e.g., phosphorus pentoxide)
This compound shows potential as a reagent for the detection of specific non-metallic analytes, such as phosphorus compounds. While direct detection of phosphorus pentoxide (P₂O₅) is not typical, it is readily converted to phosphate (B84403) in aqueous solutions. The detection of phosphate is a common analytical challenge.
A related compound, o-phenylenediamine (B120857) dihydrochloride (B599025), has been utilized as a superior reducing agent for molybdiphosphate in a method for determining inorganic phosphate in biological fluids. In this method, phosphate reacts with a molybdate (B1676688) salt in an acidic medium to form a molybdiphosphate complex. The subsequent reduction of this complex by the o-phenylenediamine derivative produces a stable colored product, "molybdenum blue," whose absorbance is proportional to the phosphate concentration. Given the structural and functional similarities, this compound could potentially serve a similar role as a reducing and chromogenic agent in phosphate determination.
| Analyte (after conversion) | Method Principle | Potential Role of this compound |
| Phosphate (from P₂O₅) | Formation of phosphomolybdate complex followed by reduction to Molybdenum Blue. | Acts as a reducing agent and contributes to color development. |
Catalytic Oxidation Studies for Analytical Determination (e.g., iron(III), citric acid)
The catalytic oxidation of this compound provides a basis for the sensitive determination of certain analytes. The rate of this oxidation reaction can be influenced by the presence of catalysts or inhibitors, a principle that is exploited in kinetic-spectrophotometric methods.
A notable application is in the determination of iron(III). The method is based on the catalytic effect of iron(III) on the oxidation of 2,4-diaminophenol by hydrogen peroxide. The rate of formation of the colored oxidation product is proportional to the concentration of iron(III), allowing for its quantification at microgram per milliliter levels.
Conversely, this catalytic system can be used to determine substances that inhibit the reaction. For instance, citric acid can be determined based on its inhibitory effect on the iron(III)-catalyzed oxidation of 2,4-diaminophenol. Citric acid forms a stable complex with iron(III), thereby reducing its catalytic activity and leading to a decrease in the rate of color formation. This change in reaction rate is then correlated with the concentration of citric acid.
Role in Biochemical Studies (e.g., development of enzyme activity assays)
In the realm of biochemistry, this compound and its structural analogs have found a significant role as chromogenic substrates in the development of enzyme activity assays. These assays are fundamental for diagnosing diseases, studying enzyme kinetics, and screening for enzyme inhibitors.
A prominent example is the use of a related compound, o-phenylenediamine (o-PD), as a substrate for horseradish peroxidase (HRP) in enzyme-linked immunosorbent assays (ELISAs). In the presence of hydrogen peroxide, HRP catalyzes the oxidation of o-PD to form a colored product, 2,3-diaminophenazine (DAP). The intensity of the color, which can be measured spectrophotometrically, is directly proportional to the amount of HRP present.
Given its structural similarity to o-PD, this compound can also serve as a chromogenic substrate for peroxidases. The enzymatic oxidation of 2,4-diaminophenol would yield a colored product, allowing for the quantification of enzyme activity. Such assays are characterized by their simplicity, high sensitivity, and suitability for high-throughput screening. A photochemical amplification method has even been developed for the HRP-mediated oxidation of o-phenylenediamine, which significantly lowers the detection limit of the assay.
| Enzyme | Assay Principle | Role of 2,4-Diaminophenol Analog (o-PD) |
| Horseradish Peroxidase (HRP) | Enzymatic oxidation of a substrate in the presence of H₂O₂ to produce a colored product. | Chromogenic substrate that is oxidized to a colored compound (2,3-diaminophenazine). |
The application of such substrates is crucial in various immunochemical techniques, including Western blotting and immunohistochemistry, where HRP is a commonly used enzyme label.
Analytical Methodologies for the Characterization and Quantification of 2,4 Diaminophenol Hydrochloride
Chromatographic Techniques for Purity and Impurity Profiling
Chromatography is a cornerstone for assessing the purity of 2,4-Diaminophenol (B1205310) hydrochloride and identifying any related substances or impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for determining the purity of 2,4-Diaminophenol hydrochloride. Reverse-phase HPLC methods are particularly effective. sielc.com These methods typically utilize a C18 column, such as a hydrophilic C18 column, which demonstrates good retention of polar compounds. sielc.comgoogle.com
A common mobile phase for the analysis of 2,4-Diaminophenol dihydrochloride (B599025) consists of a mixture of acetonitrile, water, and an acid like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid is often substituted with formic acid. sielc.com The use of smaller particle size columns, such as those with 3 µm particles, can facilitate faster UPLC (Ultra-Performance Liquid Chromatography) applications. sielc.com These HPLC methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com Purity levels of over 98% are commonly reported for commercially available this compound. thermofisher.comfishersci.cathermofisher.com
Table 1: Exemplary HPLC Method Parameters for this compound Purity Assessment
| Parameter | Condition |
| Column | Newcrom R1 or YMC-Pack ODS-AQ (hydrophilic C18) sielc.comgoogle.com |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS) sielc.com |
| Detection | UV google.com |
| Application | Purity assessment, impurity profiling, preparative separation sielc.com |
Chromatographic Separation from Related Compounds and Impurities
A significant aspect of quality control is the ability to separate this compound from its potential impurities and related compounds. One identified impurity in 2,4-Diaminophenol is 2-amino-4-nitrophenol (B125904), which has been found at concentrations of 2.7% in some analyses. cir-safety.org Other related compounds of interest in similar chemical classes include m-phenylenediamine (B132917) and 2,4-diaminoanisole. europa.eu
HPLC methods are designed to effectively separate the main compound from these impurities. For instance, in the analysis of a related compound, 2,4-diamino-6-hydroxypyrimidine, an HPLC method was developed to separate it from its starting material, guanidine (B92328) hydrochloride. google.com This demonstrates the capability of chromatography to resolve structurally similar molecules. In the context of metabolic studies of related dinitrophenols, LC-MS/MS has been used to identify metabolites such as 2-amino-4-nitrophenol glucuronide, though 2,4-diaminophenol itself was not detected in one particular study. researchgate.net
Titrimetric Methods for Quantitative Assay
Titrimetric analysis provides a classical and reliable method for the quantitative assay of this compound. The assay often involves titration of the chloride content. Commercially available 2,4-Diaminophenol dihydrochloride specifies an assay based on titration of the chloride content to be within the range of ≥98.0% to ≤102.0%. thermofisher.comthermofisher.com
Another relevant titrimetric method involves the analysis of aminophenols, which are structurally related. For example, the British Pharmacopoeia method for the analysis of paracetamol involves acid hydrolysis to form 4-aminophenol (B1666318), which is then titrated with an oxidizing agent, ammonium (B1175870) cerium(IV) sulfate (B86663), using ferroin (B110374) as an indicator. rsc.org This principle of redox titration could be adapted for the quantification of 2,4-Diaminophenol.
Table 2: Titrimetric Assay Specifications for 2,4-Diaminophenol Dihydrochloride
| Parameter | Specification | Source |
| Assay (Titration ex Chloride) | ≥98.0 to ≤102.0% | thermofisher.comthermofisher.com |
Spectrophotometric Methods for Quantitative Determination
Spectrophotometric methods offer a sensitive and often rapid means for the quantitative determination of phenolic compounds.
Reagent-Injection Spectrophotometry
Reagent-injection spectrophotometry is a technique that can be applied for the rapid determination of compounds in various matrices. While specific applications for this compound are not detailed in the provided results, the technique has been used for the determination of fluorides in pharmaceutical formulations, highlighting its utility in pharmaceutical analysis.
A common spectrophotometric approach for related aminophenols involves diazotization. For instance, a method for determining paracetamol involves its acid hydrolysis to p-aminophenol, which then reacts with a nitrite (B80452) in an acidic medium to form a diazonium ion. redalyc.org This ion is then coupled with a reagent, such as 1,3-dinitrobenzene (B52904) or 2,4-dinitrophenyl hydrazine, in a basic medium to produce a colored azo dye that can be measured spectrophotometrically. redalyc.org This principle could potentially be applied to the quantification of this compound after appropriate method development.
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis methods for 2,4-diaminophenol hydrochloride?
- Methodology : The compound is synthesized via catalytic reduction of m-dinitrobenzene using tin and hydrochloric acid. After reduction, the product is precipitated as diaminophenol oxalate and converted to the hydrochloride salt via calcium chloride treatment and hydrochloric acid saturation . For purity, recrystallization in acidic conditions under hydrogen atmosphere is recommended to minimize oxidation .
Q. How can researchers confirm the identity and purity of this compound?
- Methodology : Analytical techniques include:
- Elemental analysis (C, H, N, Cl) to verify stoichiometry.
- UV-Vis spectroscopy to detect characteristic absorption peaks (e.g., aromatic amines at ~250–300 nm).
- HPLC with ion-pairing agents (e.g., trifluoroacetic acid) to assess purity (>97% required for toxicology studies) .
- X-ray crystallography for structural confirmation, particularly for metal complexes (e.g., selenium(IV) complexes) .
Q. What are the primary research applications of this compound?
- Applications :
- Photochemistry : Acts as a reducing agent in photographic developers, functioning optimally in neutral or acidic solutions .
- Coordination chemistry : Forms mixed-ligand complexes with metals (e.g., selenium(IV)) for redox studies .
- Toxicology : Used in carcinogenicity studies via oral gavage in rodent models .
Advanced Research Questions
Q. How can researchers reconcile contradictions in toxicological data for this compound?
- Methodology :
- Variable control : Ensure consistent purity (>97%) and solvent (e.g., corn oil vs. aqueous solutions) across studies .
- Dose-response analysis : Compare results from NTP studies (e.g., F344/N rats) with alternative models to identify species-specific effects .
- Mechanistic studies : Use in vitro assays (e.g., Ames test) to differentiate genotoxic vs. epigenetic carcinogenicity pathways .
Q. What experimental strategies mitigate oxidation during storage and handling?
- Methodology :
- Storage : Store in airtight, amber vials under inert gas (e.g., nitrogen) at –20°C.
- Stabilizers : Prepare stock solutions with sodium bisulphite (1–2% w/v) to inhibit oxidation .
- Handling : Conduct reactions under hydrogen atmosphere for air-sensitive protocols .
Q. How does this compound interact with transition metals in complexation studies?
- Methodology :
- Stoichiometric analysis : Use molar ratio methods (UV-Vis titration) to determine ligand-to-metal ratios .
- Spectroscopic characterization : Employ FTIR to identify bonding modes (e.g., N–Se stretching in selenium complexes) .
- Redox profiling : Cyclic voltammetry to study electron transfer behavior in metal-ligand systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
